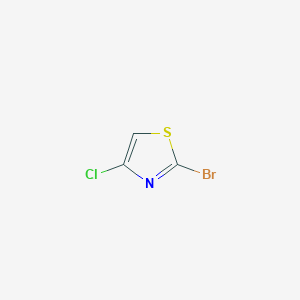
N,N-Diallyl-2-bromoacetamide
Übersicht
Beschreibung
N,N-Diallyl-2-bromoacetamide is a chemical compound with the molecular formula C8H12BrNO . It is used in various research applications .
Molecular Structure Analysis
The molecular structure of N,N-Diallyl-2-bromoacetamide is represented by the InChI code: 1S/C8H12BrNO/c1-3-5-10(6-4-2)8(11)7-9/h3-4H,1-2,5-7H2 .Physical And Chemical Properties Analysis
N,N-Diallyl-2-bromoacetamide has a molecular weight of 218.09 . It is recommended to be stored at ambient temperature .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
N,N-Diallyl-2-bromoacetamide is used in various chemical syntheses. For instance, it's involved in the preparation of phosphono sugar N-glycosides, as demonstrated by Yamashita et al. (1992) where bromohydrins were converted into novel N-glycosides using amines (Yamashita et al., 1992). Similarly, Miyamoto et al. (1992) reported its use in synthesizing 2-phosphinoylphospholane 1-oxide derivatives, showcasing its versatility in organic chemistry (Miyamoto et al., 1992).
Biological Studies
In biological research, N,N-Diallyl-2-bromoacetamide has been utilized to study protein behavior. For instance, Yamada et al. (1984) used bromoacetamide derivatives to investigate the binding site and reactivity of histidine-15 in lysozyme (Yamada et al., 1984). Additionally, Patlak and Horn (1982) explored the effect of N-bromoacetamide on sodium channel currents in rat myotube membranes, contributing to our understanding of cellular physiology (Patlak & Horn, 1982).
Agricultural Applications
In agriculture, derivatives of N,N-Diallyl-2-bromoacetamide, like N,N-Diallyl-2,2-dichloroacetamide, have been studied for their potential as herbicide protectants. Pallos et al. (1975) found that such compounds can prevent herbicide injury in corn, highlighting their utility in crop protection (Pallos et al., 1975).
Environmental and Health Safety
Zhu et al. (1998) investigated the large-scale application of bromoacetamide in various environments, assessing its safety and effectiveness as a molluscicide, which is critical for controlling diseases like schistosomiasis (Zhu et al., 1998).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-bromo-N,N-bis(prop-2-enyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrNO/c1-3-5-10(6-4-2)8(11)7-9/h3-4H,1-2,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQJYRFAMLETNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30569897 | |
| Record name | 2-Bromo-N,N-di(prop-2-en-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30569897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diallyl-2-bromoacetamide | |
CAS RN |
60277-03-4 | |
| Record name | 2-Bromo-N,N-di(prop-2-en-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30569897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Benzyl(phenyl)amino]acetic acid](/img/structure/B1283363.png)


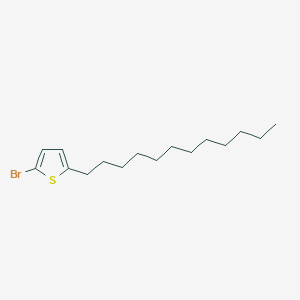

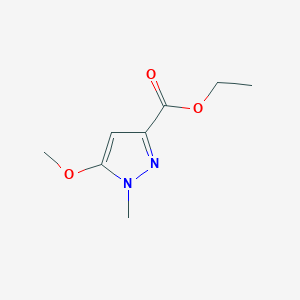
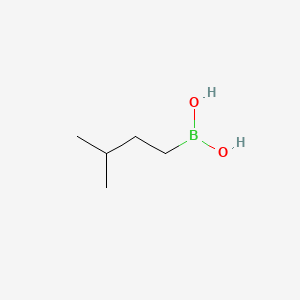

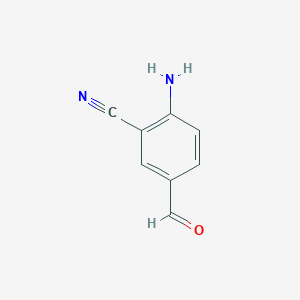
![(4aS,7aS)-octahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B1283387.png)


